2,4-Bis(benzyloxy)pyrimidine-5-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

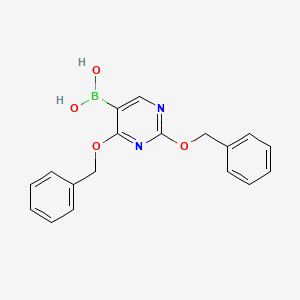

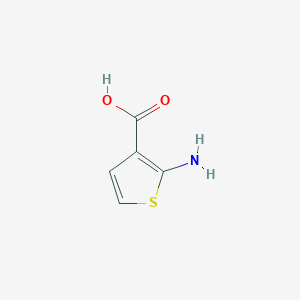

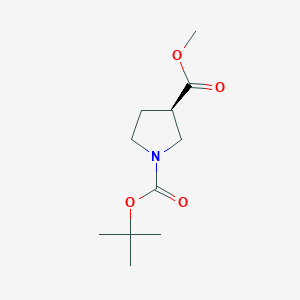

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is a chemical compound with the molecular formula C18H17BN2O4 . It is a unique chemical provided to early discovery researchers .

Molecular Structure Analysis

The molecular structure of 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid consists of a pyrimidine ring with boronic acid and benzyloxy groups attached . The molecular weight of this compound is 336.15 .Chemical Reactions Analysis

Boronic acids, such as 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid, are often used in Suzuki-Miyaura coupling reactions . These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds .Applications De Recherche Scientifique

Medicinal Chemistry

In medicinal chemistry, 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is utilized as a building block for the synthesis of various pharmaceutical compounds. Its boronic acid moiety is particularly valuable in the development of protease inhibitors, which are crucial in treating diseases like HIV. Additionally, it serves as a precursor for potential cancer therapeutics targeting enzymes like PDK1 and protein kinase CK2 .

Material Science

Within material science, this compound finds its application in the creation of new materials with specific molecular architectures. The boronic acid group can form reversible covalent bonds with diols, enabling dynamic polymer networks that can self-heal or respond to stimuli .

Biochemistry

In biochemistry research, 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is used in the study of protein interactions and enzyme kinetics. Its ability to bind to saccharides makes it a useful tool for investigating glycoproteins and enzymes that process sugars .

Agriculture

The compound’s role in agriculture is still emerging, but its potential lies in the development of new agrochemicals. Its boronic acid component could be key in designing novel herbicides or pesticides that target specific biochemical pathways in pests .

Environmental Science

Environmental scientists may employ 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid in the detection and quantification of environmental pollutants. Its selective binding properties make it suitable for creating sensors that can detect specific organic molecules in water or soil samples .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent in chromatography and mass spectrometry for the separation and identification of complex mixtures. Its unique structure allows for the selective retention of certain analytes, improving the accuracy of analytical results .

Pharmacology

Pharmacologically, 2,4-Bis(benzyloxy)pyrimidine-5-boronic acid is explored for its potential in drug delivery systems. The boronic acid group’s affinity for diols can be harnessed to create prodrugs that release active pharmaceutical ingredients in the presence of specific biological triggers .

Chemical Engineering

In chemical engineering, this compound is instrumental in the development of catalytic processes, such as the Suzuki-Miyaura coupling, which is a pivotal reaction used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Propriétés

IUPAC Name |

[2,4-bis(phenylmethoxy)pyrimidin-5-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BN2O4/c22-19(23)16-11-20-18(25-13-15-9-5-2-6-10-15)21-17(16)24-12-14-7-3-1-4-8-14/h1-11,22-23H,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVGEQHZGHNHJD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(N=C1OCC2=CC=CC=C2)OCC3=CC=CC=C3)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BN2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90370764 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Bis(benzyloxy)pyrimidine-5-boronic acid | |

CAS RN |

70523-24-9 |

Source

|

| Record name | [2,4-Bis(benzyloxy)pyrimidin-5-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90370764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

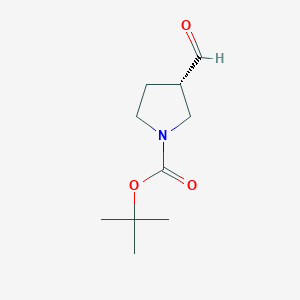

![cis-5-Benzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1270733.png)